molecular formula C11H14O5 B094131 Butyl gallate CAS No. 1083-41-6

Butyl gallate

Cat. No. B094131
CAS RN: 1083-41-6
M. Wt: 226.23 g/mol
InChI Key: XOPOEBVTQYAOSV-UHFFFAOYSA-N
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Description

Butyl gallate (BG) is a naturally occurring phenolic compound found in many plant species, including fruits, vegetables, and cereals. It is used as a food additive and preservative, and has been studied for its potential medicinal properties. BG has been found to have antioxidant, anti-inflammatory, and anti-cancer activities. It is also being studied for its potential to protect against neurological disorders, cardiovascular diseases, and metabolic diseases.

Scientific Research Applications

  • Mitochondrial Binding and Alternative Pathway : Butyl gallate has been used in binding studies to investigate the cyanide-resistant respiratory pathway in plant mitochondria. It revealed a reversible this compound binding site associated with alternative oxidase, suggesting a model for the interaction of the alternative pathway with the cytochrome pathway (Stegink & Siedow, 1986).

  • Antioxidant Properties : this compound and related compounds have been studied for their antioxidant activities. An electrochemical study in aqueous media assessed the electron-donating ability of gallates, including this compound, indicating their significance as antioxidants in food and pharmaceuticals (Gunckel et al., 1998).

  • Antifungal Properties : this compound's antifungal properties have been evaluated, particularly in relation to wood decay fungi. This research highlighted the potential of using this compound as a preservative against wood decay fungi, demonstrating its significant antifungal activity (Hsu, Chang, & Chang, 2007).

  • Toxicity and Environmental Health Risks : A study on the toxicity and environmental health risks associated with synthetic phenolic antioxidants, including this compound, discussed their widespread occurrence in the environment and potential health risks. This highlighted the importance of understanding the impact of these compounds on human health (Wang et al., 2021).

  • Cytotoxicity in Hepatocytes : The cytotoxic effects of this compound and related compounds were investigated in rat hepatocytes. The study found that these gallates, including this compound, can be toxic to hepatocytes, possibly due to mitochondrial dysfunction (Nakagawa & Tayama, 2009).

  • Synthesis and Chemical Properties : Research has also been conducted on the synthesis and preparation of this compound using various methods, including microwave irradiation and solid superacid catalysts. These studies contribute to the understanding of its chemical properties and production processes (Guo, 2004).

Safety and Hazards

Butyl Gallate is harmful if swallowed and may cause an allergic skin reaction and serious eye irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to avoid contact with skin and eyes .

Future Directions

Alkyl gallates, including Butyl Gallate, have shown potential as antibiofilm agents . They have been found to inhibit biofilm formation at doses below the minimum inhibitory concentration . Combining alkyl gallates with antimicrobials or blue-light irradiation has been suggested as a potential treatment for infections and a way to overcome microbial resistance .

Mechanism of Action

Target of Action

Butyl gallate primarily targets microbial cells and lipid membranes . It has been found to affect microbial cell viability and virus activity . The compound’s pharmacological activity increases with the length of its alkyl chain, which can induce lipid membrane disruption and membrane protein inactivation .

Mode of Action

This compound interacts with its targets through a combination of self-association and lipid binding . The compound has both a hydrophilic galloyl group and a hydrophobic alkyl chain, allowing it to bind to lipid membranes . This binding increases with the length of the alkyl chain, except for certain gallates with longer chains . The direct interaction of this compound with lipid components might be related to its various pharmacological effects .

Biochemical Pathways

This compound affects the cyanide-resistant respiratory pathway in mitochondria . In this pathway, the this compound binding site, also known as the alternative oxidase, is a constitutive component in mitochondria capable of developing the alternative pathway . The binding sites associated with a second, inducible component function to couple the oxidase to the cytochrome pathway .

Pharmacokinetics

The physicochemical properties of this compound, such as its melting point (144°C), boiling point (452.7±40.0 °C), and density (1.314±0.06 g/cm3), influence its ADME (Absorption, Distribution, Metabolism, and Excretion) properties . .

Result of Action

The action of this compound results in the disruption of lipid membranes and inactivation of membrane proteins, leading to decreased microbial cell viability and virus activity . It also inhibits biofilm development and virulence factors in certain bacterial strains .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound’s preventive activity against biofilm formation occurs at doses below the minimum inhibitory concentration . Moreover, combining this compound with antimicrobials or blue-light irradiation produces a synergistic effect on the inhibition of biofilm formation . The compound’s activity can also be influenced by the presence of other solutes .

Biochemical Analysis

Biochemical Properties

Butyl gallate interacts with various biomolecules, including enzymes and proteins. It has been found to bind to the membranes of cells, with the binding increasing with the length of the alkyl chain . This interaction with the cell membrane is thought to be a key factor in its pharmacological activities .

Cellular Effects

This compound has been shown to exhibit antioxidant, anti-inflammatory, and anti-cancer activities . It demonstrates protective effects against oxidative stress and DNA damage in cells . It also has the capacity to prevent biofilm development and eradicate mature biofilms through mechanisms that suppress the synthesis of the extracellular polymeric matrix, inhibit quorum-sensing signaling, and alter the microbial cell membrane .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the cell membrane. It is thought that the hydrophilic galloyl group and hydrophobic alkyl chain of this compound can induce lipid membrane disruption and membrane protein inactivation . This disruption of the cell membrane is believed to be a primary factor in its pharmacological activities .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have a sustained-release behavior . This means that the effects of this compound can be observed over a longer period of time, which could be beneficial in certain applications .

Metabolic Pathways

This compound is involved in the Clostridium CoA-dependent butanol biosynthetic pathway . In this pathway, butanol is synthesized and then converted into butyl acetate through the expression of an alcohol acetyltransferase .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It has been found to bind to the membranes of cells, which could influence its distribution within the cell . Specific transporters or binding proteins that interact with this compound were not identified in the current search.

Subcellular Localization

The subcellular localization of this compound is primarily in the vacuoles . This localization is thought to be due to its interaction with the cell membrane .

properties

IUPAC Name

butyl 3,4,5-trihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O5/c1-2-3-4-16-11(15)7-5-8(12)10(14)9(13)6-7/h5-6,12-14H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOPOEBVTQYAOSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC(=C(C(=C1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40148490
Record name n-Butyl gallate
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Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1083-41-6
Record name Butyl gallate
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Record name n-Butyl gallate
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Record name BUTYL GALLATE
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Record name n-Butyl gallate
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Record name Butyl 3,4,5-trihydroxybenzoate
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Record name BUTYL GALLATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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